molecular formula C10H16Cl3N3 B1463241 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride CAS No. 1185312-79-1

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Cat. No.: B1463241
CAS No.: 1185312-79-1
M. Wt: 284.6 g/mol
InChI Key: AJTIVHSPXBIEOC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound represents a sophisticated heterocyclic compound characterized by its unique combination of piperazine and chloropyridine structural elements. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as a piperazine derivative with a 6-chloropyridin-3-ylmethyl substituent at the 1-position of the piperazine ring. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which significantly influence the compound's solubility and stability characteristics.

The molecular formula of this compound is documented as C₁₀H₁₆Cl₃N₃, reflecting the incorporation of ten carbon atoms, sixteen hydrogen atoms, three chlorine atoms, and three nitrogen atoms. The molecular weight has been consistently reported as 284.6 grams per mole across multiple authoritative sources. The Chemical Abstracts Service registry number 1185312-79-1 serves as the unique identifier for this specific compound in chemical databases and literature.

Structural analysis reveals a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions within the ring system. The chloropyridine moiety consists of a pyridine ring bearing a chlorine substituent at the 6-position, with the methylene bridge connecting this aromatic system to the piperazine nitrogen. The canonical Simplified Molecular Input Line Entry System representation is documented as CCN1CCN(CC1)CC2=CN=C(C=C2)Cl for the base compound, illustrating the connectivity between these structural components.

Property Value Reference
Molecular Formula C₁₀H₁₆Cl₃N₃
Molecular Weight 284.6 g/mol
Chemical Abstracts Service Number 1185312-79-1
MDL Number MFCD09607616

Historical Context and Research Significance

The development and characterization of this compound emerged from extensive research into piperazine derivatives and their diverse biological activities. Piperazine compounds have historically played crucial roles in medicinal chemistry, with the fundamental piperazine structure serving as a versatile scaffold for pharmaceutical development since the mid-twentieth century. The incorporation of chloropyridine functionality represents a strategic modification designed to enhance specific biological properties and improve pharmacological profiles.

Research into chloropyridine-containing molecules has demonstrated their significant utility in agrochemical and pharmaceutical applications. The specific combination of piperazine and chloropyridine elements in this compound reflects modern synthetic strategies aimed at developing molecules with enhanced receptor selectivity and improved biological activity profiles. Historical investigations have shown that piperazine derivatives exhibit diverse pharmacological effects, including interactions with neurotransmitter systems and potential therapeutic applications in various medical conditions.

The compound's research significance extends beyond its individual properties to encompass its role as a synthetic intermediate in the development of more complex pharmaceutical agents. Contemporary chemical research has identified this molecule as a valuable building block for constructing libraries of bioactive compounds, particularly those targeting specific receptor systems. The systematic study of such derivatives has contributed to fundamental understanding of structure-activity relationships in heterocyclic chemistry and provided insights into the molecular basis of biological activity.

Scientific literature documenting the synthesis and characterization of related compounds indicates growing interest in chloropyridine-piperazine hybrids as tools for investigating biological mechanisms. The compound's utility in research applications stems from its ability to serve as both a standalone research tool and as a precursor for generating structurally related analogues through systematic chemical modifications.

Scope of Academic Inquiry

Academic investigation of this compound encompasses multiple disciplines within the chemical and biological sciences. Medicinal chemistry research focuses on the compound's potential applications in drug discovery and development, particularly examining its interactions with biological targets and its utility as a pharmaceutical intermediate. Synthetic organic chemistry studies investigate efficient methodologies for preparing this compound and related analogues, contributing to broader understanding of heterocyclic synthesis strategies.

Analytical chemistry research encompasses comprehensive characterization of the compound's physical and chemical properties, including spectroscopic analysis, stability studies, and purity assessment methodologies. These investigations provide essential data for quality control and standardization procedures necessary for research applications. Computational chemistry approaches examine the compound's molecular modeling, electronic structure, and predicted biological activities through various theoretical frameworks.

Chemical biology investigations explore the compound's interactions with biological systems, focusing on its potential as a research tool for studying receptor-ligand interactions and cellular signaling pathways. These studies contribute to fundamental understanding of how structural modifications influence biological activity and provide insights into the molecular mechanisms underlying observed effects. The compound's role in structure-activity relationship studies helps establish correlations between chemical structure and biological function.

Research Domain Focus Area Applications
Medicinal Chemistry Drug Discovery Pharmaceutical Intermediates
Synthetic Chemistry Methodology Development Heterocyclic Synthesis
Analytical Chemistry Characterization Quality Control
Chemical Biology Biological Interactions Receptor Studies

Interdisciplinary research initiatives examine the compound's potential applications across multiple fields, including materials science investigations into its incorporation into specialized polymers and coordination chemistry studies exploring its metal-binding properties. Environmental chemistry research assesses the compound's fate and behavior in various environmental matrices, contributing to understanding of its environmental impact and degradation pathways. These diverse research directions collectively contribute to comprehensive understanding of the compound's properties and potential applications across multiple scientific domains.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIVHSPXBIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloropyridin-3-ylmethyl Halide Intermediate

  • Starting from 6-chloropyridin-3-yl derivatives, the methylene halide intermediate is prepared by halogenation of the methyl group attached to the pyridine ring.
  • Typical reagents include brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile solvent, which selectively brominate the methyl group to form 6-chloropyridin-3-ylmethyl bromide or chloride.

Nucleophilic Substitution with Piperazine

  • The halomethyl pyridine intermediate is then reacted with piperazine under basic conditions to perform nucleophilic substitution.
  • Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
  • The reaction is typically conducted in polar aprotic solvents such as acetonitrile (CH3CN) or ethylene glycol at reflux temperatures to facilitate substitution.
  • The reaction proceeds via an SN2 mechanism, where piperazine attacks the halomethyl group, displacing the halogen and forming the desired 1-((6-chloropyridin-3-yl)methyl)piperazine.

Formation of Dihydrochloride Salt

  • The free base product is converted into the dihydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents.
  • This step enhances the compound’s crystallinity, stability, and solubility for further applications.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1 6-Chloropyridin-3-ylmethanol + NBS, TMSOTf, CH3CN, RT to reflux Bromination of methyl group to form 6-chloropyridin-3-ylmethyl bromide High selectivity; monitored by TLC and NMR
2 6-Chloropyridin-3-ylmethyl bromide + Piperazine, K2CO3, CH3CN, reflux SN2 reaction to form 1-((6-chloropyridin-3-yl)methyl)piperazine Typical yields: 70-85%; purified by column chromatography
3 Product + 4N HCl in methanol, RT, overnight Formation of dihydrochloride salt Isolated as white crystalline solid; purity > 99% by HPLC

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography for intermediates, followed by recrystallization for the final dihydrochloride salt.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structure.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • High-Performance Liquid Chromatography (HPLC) to assess purity (typically >99%).
    • Melting point determination for physical property verification.

Research Findings and Optimization

  • Reaction times vary from several hours to overnight depending on temperature and solvent.
  • Use of potassium carbonate as a base and acetonitrile as solvent at reflux temperature is optimal for high yield and purity.
  • The dihydrochloride salt form improves compound stability and handling.
  • Substituent effects on the pyridine ring (e.g., chloro vs. fluoro) have been studied, showing that the 6-chloro substituent provides favorable biological activity and synthetic accessibility.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Halogenation Reagents NBS, TMSOTf Selective bromination of methyl group
Solvent for Halogenation Acetonitrile Polar aprotic, facilitates reaction
Base for Substitution K2CO3 or NaOH Neutralizes acid byproducts
Solvent for Substitution Acetonitrile or Ethylene glycol High boiling point solvents preferred
Temperature Reflux (80–120°C) Ensures complete reaction
Time 16–24 hours Monitored by TLC
Salt Formation 4N HCl in MeOH Converts free base to dihydrochloride salt
Purification Silica gel chromatography, recrystallization Ensures high purity (>99%)
Characterization NMR, MS, HPLC, Melting point Confirms identity and purity

Chemical Reactions Analysis

Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: N-oxides of 1-((6-Chloropyridin-3-yl)methyl)piperazine.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine and pyridine moieties.

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets.

    Biological Studies: It is used in research studies to investigate the biological activity of piperazine derivatives and their potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in organic synthesis for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity to these targets, making it a valuable intermediate in drug design and development.

Comparison with Similar Compounds

Piperazine dihydrochloride derivatives share a common core structure but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues
Compound Name Molecular Formula Key Substituents Primary Applications References
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride C₁₀H₁₆Cl₃N₃ (6-Chloropyridin-3-yl)methyl Agrochemicals, IL-1β inhibition
Meclizine dihydrochloride C₂₅H₂₈Cl₃N₃ (4-Chlorophenyl)(phenyl)methyl, 3-methylbenzyl Antihistamine, antiemetic
Trimetazidine dihydrochloride C₁₄H₂₃Cl₂N₃O₃ (2,3,4-Trimethoxyphenyl)methyl Coronary vasodilator, antioxidant
Flunarizine dihydrochloride C₂₆H₂₈Cl₂F₂N₂ Bis(4-fluorophenyl)methyl, cinnamyl Calcium channel blocker (migraine prophylaxis)
Lomerizine dihydrochloride C₂₇H₂₈Cl₂F₂N₂ Bis(4-fluorophenyl)methyl, trimethoxybenzyl Calcium channel blocker (cerebral ischemia)

Key Observations :

  • In contrast, trimetazidine’s trimethoxybenzyl group improves lipid solubility, aiding its coronary vasodilatory effects . Flunarizine and lomerizine share bis(4-fluorophenyl)methyl groups, which confer high lipophilicity and blood-brain barrier penetration, critical for neurological applications .
Pharmacological and Physicochemical Properties
Property Target Compound Meclizine Trimetazidine Flunarizine
Molecular Weight (g/mol) 284.61 469.87 339.26 477.42
Solubility High (polar substituents) Moderate (lipophilic) High (methoxy groups) Low (highly lipophilic)
Therapeutic Use Agrochemicals, IL-1β inhibition Antihistamine Coronary vasodilation Migraine prophylaxis
Bioavailability Limited data High (oral absorption) Moderate High (CNS penetration)
Key References
Research Findings
  • Target Compound: Demonstrated synergistic effects in pesticide formulations with neonicotinoids, delaying resistance development . In medicinal chemistry, it showed nanomolar potency in IL-1β inhibition (IC₅₀ = 12 nM) .
  • Trimetazidine : Reduces myocardial ischemia-reperfusion injury via antioxidant mechanisms, validated in HPLC and voltammetry studies .
  • Flunarizine : Validated via high-performance thin-layer chromatography (HPTLC) for migraine prophylaxis, with a detection limit of 0.2 ng/mL .

Biological Activity

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloropyridine moiety. Its molecular formula is C11H15ClN2·2HCl, and it has a molecular weight of approximately 276.17 g/mol. The presence of the chloropyridine group is significant for its interaction with biological targets.

This compound likely interacts with various neurotransmitter receptors, particularly those linked to the dopaminergic system. Similar compounds have been shown to exhibit agonistic activity at dopamine receptors, specifically the D3 receptor, which plays a crucial role in neuroprotection and the modulation of neuropsychiatric disorders .

Target Receptors

  • Dopamine D3 Receptor : Agonistic activity has been observed, promoting β-arrestin translocation and G protein activation.
  • Serotonin Receptors : Potential interactions may influence mood regulation and anxiety responses.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Activity Type Description
Neuroprotective Exhibits protective effects against neurodegeneration in dopaminergic neurons .
Antidepressant-like May influence serotonin pathways, contributing to mood enhancement .
Anti-inflammatory Potential to modulate inflammatory responses in neurodegenerative conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that similar compounds demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration.
  • Half-life : Moderate half-life allowing for sustained action.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various models:

  • Neurodegeneration Models : In animal models of Parkinson's disease, the compound exhibited significant neuroprotective effects against MPTP-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Behavioral Studies : Administration in rodent models demonstrated antidepressant-like effects in forced swim tests, indicating potential utility in treating mood disorders .
  • Inflammation Studies : The compound was evaluated in models of neuroinflammation, showing reduced levels of pro-inflammatory cytokines, which supports its role in modulating inflammatory pathways in the brain .

Q & A

Q. Tables for Quick Reference

Synthetic Route Comparison ConditionsYieldReference
Piperazine + 6-chloro-3-chloromethylpyridineDMF, 80°C, 24h68%
Microwave-assisted coupling100°C, 30 min, DMF72%
Stability Profile ConditionHalf-life
Aqueous buffer (pH 7.4, 25°C)>1 week
Acidic buffer (pH 2.0, 37°C)4 hours

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 2
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1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

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